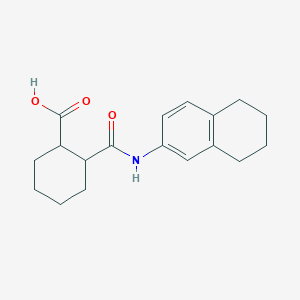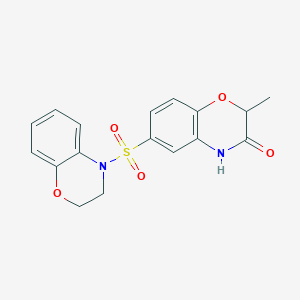![molecular formula C16H20N2O4S B269641 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders.
作用機序
1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the increased acetylation of histones, leading to changes in gene expression. This compound has also been shown to inhibit the activity of non-histone proteins, such as transcription factors and heat shock proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating the expression of pro-angiogenic genes.
In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of immune cells, such as T cells and macrophages, which are involved in the inflammatory response.
実験室実験の利点と制限
The advantages of using 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone in lab experiments include its potent and selective inhibition of HDAC enzymes, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its potential therapeutic applications in various diseases.
The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results. The optimal dosage and duration of treatment with this compound may also vary depending on the cell type and disease model being studied.
将来の方向性
For the study of 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone include the development of more potent and selective HDAC inhibitors, the identification of biomarkers that can predict patient response to this compound treatment, and the evaluation of this compound in combination with other therapeutic agents for the treatment of various diseases. The potential use of this compound in epigenetic editing and gene therapy is also an area of active research.
合成法
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone involves the reaction of 4-methylbenzenesulfonyl chloride with 1-pyrrolidinecarbonyl-2-pyrrolidinone in the presence of a base, followed by the addition of 1-pyrrolidinecarbonyl-5-pyrrolidinone. The resulting compound is then purified to obtain this compound in its pure form.
科学的研究の応用
1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C16H20N2O4S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20N2O4S/c1-12-4-6-13(7-5-12)23(21,22)18-14(8-9-15(18)19)16(20)17-10-2-3-11-17/h4-7,14H,2-3,8-11H2,1H3 |
InChIキー |
ULHQGGHWTBOVKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N3CCCC3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B269559.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)
![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)



![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269583.png)
